11-Hydroxysugiol

描述

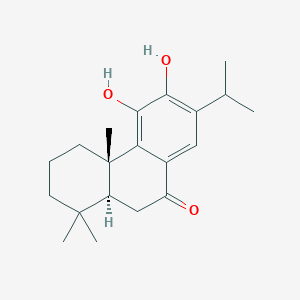

11-Hydroxysugiol is an abietane diterpenoid that is derived from sugiol, where the hydrogen ortho to the phenolic hydroxy group has been replaced by a hydroxy group . It is known for its role as an acetylcholinesterase inhibitor and cholinesterase inhibitor, making it significant in various biological processes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxysugiol typically involves the hydroxylation of sugiol. The reaction conditions often include the use of organic solvents such as chloroform, ethyl acetate, and acetone . The hydroxylation process can be catalyzed by various reagents, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound involves the extraction from natural sources such as Berneuxia thibetica. The compound is then purified using techniques like High-Performance Liquid Chromatography (HPLC) to achieve a purity of ≥98% . The product is stable for up to two years when stored at 4°C and protected from light.

化学反应分析

Types of Reactions

11-Hydroxysugiol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired product formation.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which have different biological activities and applications.

科学研究应用

Chemistry

- Reagent in Organic Synthesis : 11-Hydroxysugiol is utilized as a reagent in various organic synthesis processes.

- Analytical Chemistry Standard : It serves as a standard compound for analytical techniques due to its well-characterized structure.

Biology

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase and cholinesterase, making it valuable for studying neurotransmitter regulation and enzyme inhibition mechanisms.

- Biosynthesis Pathway : It plays a role as an intermediate in the biosynthesis of other bioactive compounds, particularly in plants known for producing tanshinones.

Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic effects against neurodegenerative diseases due to its enzyme inhibitory properties. Its ability to modulate SUMOylation of intracellular receptors suggests potential applications in treating conditions influenced by receptor activity .

Industry

- Production of Bioactive Compounds : The compound is used in the production of various bioactive substances, contributing to the development of natural products in pharmaceuticals and nutraceuticals.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings indicated that treatment with this compound significantly reduced cell death and oxidative damage markers, suggesting its potential use in neurodegenerative disease therapies.

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of various plant extracts containing this compound showed that formulations with this compound exhibited significant antibacterial activity against common pathogens. This highlights its potential application in developing natural antimicrobial agents.

作用机制

11-Hydroxysugiol exerts its effects by modulating the SUMOylation of intracellular receptors, specifically the retinoic acid receptor alpha and the vitamin D3 receptor . This modulation affects various cellular processes, including gene expression and signal transduction pathways. The compound also inhibits acetylcholinesterase and cholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is crucial for neurotransmission .

相似化合物的比较

Similar Compounds

Sugiol: The parent compound of 11-Hydroxysugiol, known for its antioxidant and antiviral properties.

Ferruginol: Another abietane diterpenoid with similar biological activities.

11,20-Dihydroxysugiol: A hydroxylated derivative of this compound with additional hydroxy groups.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities, particularly its role as an acetylcholinesterase and cholinesterase inhibitor. This makes it a valuable compound in both research and industrial applications.

生物活性

11-Hydroxysugiol is a significant compound within the class of abietane diterpenoids, primarily derived from the plant Salvia miltiorrhiza (Danshen). Its biological activities have garnered interest due to its potential therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.

This compound (C20H28O3) is known for its role as an acetylcholinesterase inhibitor and a cholinesterase inhibitor . These enzymatic interactions suggest potential applications in neurodegenerative diseases such as Alzheimer's. The compound exhibits various biological activities through its ability to modulate cellular pathways, including oxidative stress responses and apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that this compound possesses notable anticancer properties. A study investigated its effects on glioblastoma cells (U87), revealing significant antiproliferative activity that was dose-dependent. The compound was shown to induce cell cycle arrest and apoptosis in these cancer cells, highlighting its potential as a therapeutic agent .

Table 1: Anticancer Effects of this compound on U87 Cells

| Concentration (µg/mL) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 6.25 | 75 | 15 |

| 12.5 | 50 | 30 |

| 25 | 25 | 60 |

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. By inhibiting acetylcholinesterase, the compound may enhance cholinergic transmission, which is crucial in cognitive function. Studies indicate that it can mitigate oxidative stress-induced neuronal damage, providing a protective effect against neurodegeneration .

Enzymatic Activity and Metabolism

The metabolism of this compound involves cytochrome P450 enzymes (CYPs), particularly CYP76AH3, which catalyzes its hydroxylation. This enzymatic activity leads to the formation of various hydroxylated derivatives, enhancing the compound's bioactivity .

Table 2: Enzymatic Conversion of this compound

| Enzyme | Substrate | Product |

|---|---|---|

| CYP76AH3 | Abietatriene | This compound |

| CYP76AK1 | This compound | 11,20-Dihydroxysugiol |

Case Studies and Clinical Relevance

A recent clinical study focused on the effects of a herbal formulation containing this compound on patients with mild cognitive impairment. The results indicated improvements in cognitive function and memory retention over a three-month period, supporting the compound's neuroprotective claims .

属性

IUPAC Name |

(4aS,10aS)-5,6-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-11(2)12-9-13-14(21)10-15-19(3,4)7-6-8-20(15,5)16(13)18(23)17(12)22/h9,11,15,22-23H,6-8,10H2,1-5H3/t15-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLRDIDXYBIPFY-YWZLYKJASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Where is 11-hydroxysugiol primarily found within plants?

A1: Research shows that this compound is not uniformly distributed within plants. In Salvia grandifolia, it is widely distributed in the root's periderm, phloem, and xylem. Interestingly, the leaves of this species are rich in tanshinone biosynthesis precursors, including this compound. [] This suggests its potential role as an intermediate compound in the biosynthesis pathway of other tanshinones.

Q2: What is the role of this compound in tanshinone biosynthesis?

A2: this compound acts as a key intermediate in the tanshinone biosynthesis pathway. Studies involving CYP450 enzymes, particularly CYP76AK1, have demonstrated its conversion to downstream tanshinones. [] This conversion involves modifications at the C20 position of this compound, highlighting its significance in producing bioactive tanshinones.

Q3: Are there any studies exploring the modification of enzymes involved in this compound metabolism?

A3: Yes, research has focused on modifying CYP76AK1, a key enzyme responsible for C20 hydroxylation in the tanshinone pathway. [] By understanding the enzyme's structure and active site interactions with this compound, scientists aim to enhance its catalytic efficiency and potentially produce specific tanshinones in larger quantities. This could prove beneficial for producing traditional Chinese medicine preparations more efficiently.

Q4: Besides Salvia species, are there any other known sources of this compound?

A4: Yes, this compound has also been isolated from Orthosiphon wulfenioides, alongside a new abietane diterpenoid called orthosiphonol. [, ] This finding highlights the presence of this compound in diverse plant species and suggests the potential for further discoveries of its natural sources.

Q5: Has the structure of this compound been confirmed by any advanced techniques?

A5: The structure of this compound, alongside other abietanoid diterpenoids like 11,20-dihydroxysugiol, has been elucidated using spectroscopic, chiroptic, and even X-ray crystallographic evidence. [] These techniques provide detailed insights into the compound's three-dimensional structure and contribute to a deeper understanding of its interactions and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。